Viloxazine
Description
Propriétés
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35604-67-2 (hydrochloride) | |
| Record name | Viloxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057900 | |
| Record name | Viloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46817-91-8 | |
| Record name | Viloxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viloxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viloxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Viloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Viloxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
178-180 | |
| Record name | Viloxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Méthodes De Préparation
Phase Transfer Catalysis (PTC) Optimization
A significant advancement in this compound synthesis involves the use of phase transfer catalysts (PTCs) to enhance reaction efficiency. As disclosed in WO2023248154A1, the reaction between 2-ethoxyphenol and epichlorohydrin is conducted in the presence of a PTC, such as tetrabutylammonium bromide, to facilitate interfacial reactions between immiscible phases. This method reduces reaction time from 24 hours to 8–12 hours and improves yields to 75–80%. The optimized protocol involves:
-
Epoxidation : 2-ethoxyphenol reacts with epichlorohydrin in a biphasic system (water:toluene) with sodium hydroxide as the base.
-
Ring-Opening : The epoxide intermediate is treated with (N-benzylamino)ethyl hydrogen sulfate in three sequential additions to ensure complete conversion.
-
Reduction : Catalytic hydrogenation using Pd/C in acetic acid removes the benzyl protecting group, yielding this compound free base.
Boron Trifluoride-Mediated Cyclization
EP4317141A1 introduces an alternative route leveraging boron trifluoride (BF3) to catalyze intramolecular C–O bond formation. This method bypasses the need for epichlorohydrin, instead utilizing alkanol-epoxide intermediates cyclized under BF3·Et2O catalysis. Key advantages include reduced side reactions and higher stereochemical control, critical for producing enantiomerically pure this compound.
Novel Intermediates and Impurity Profiling
This compound Acetate (Compound VII)
WO2023248154A1 identifies this compound acetate as a critical intermediate characterized by distinct NMR signals:
N-Acetyl this compound (Compound XI)
An impurity formed during acetylation steps, N-acetyl this compound is monitored via HPLC to ensure compliance with regulatory thresholds (<0.1%). Its NMR profile includes:
Polymorphic Forms and Salt Preparation
This compound Hydrochloride
Conversion of this compound free base to its hydrochloride salt is achieved through several methods:
-
Gas Purging : Dry hydrogen chloride (HCl) gas is introduced into a solution of this compound in isopropanol at 0–15°C.
-
Aqueous HCl Addition : Concentrated HCl is added dropwise to a suspension of this compound in ethyl acetate, followed by crystallization.
The choice of solvent (e.g., ethyl acetate vs. isopropanol) influences crystal habit and dissolution properties. WO2023248154A1 reports a preferred method using ethyl acetate, yielding a polymorph with a melting point of 148–150°C.
Alternative Salts
US20110251198A1 describes additional this compound salts, including oxalate and fumarate, prepared by reacting the free base with respective acids in alcoholic solvents. These salts exhibit varying solubility profiles, enabling tailored formulation strategies.
Process Optimization and Scalability
Solvent and Temperature Controls
Modern protocols emphasize solvent selection to minimize waste and enhance safety:
-
Epoxidation : Toluene/water biphasic system reduces side reactions.
-
Reduction : Ethanol/acetic acid mixture improves hydrogenation efficiency.
Temperature gradients are tightly controlled, particularly during HCl salt formation (0–15°C), to prevent degradation.
Yield and Purity Comparison
| Step | Traditional Method | Improved Method |
|---|---|---|
| Epoxidation Yield | 60% | 85% |
| Hydrogenation Time | 24 h | 12 h |
| Final Purity (HPLC) | 95% | 99.5% |
Quality Control and Analytical Methods
Analyse Des Réactions Chimiques
La Viloxazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle de morpholine.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des milieux acides ou basiques, des températures variables et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les inhibiteurs de la recapture de la norépinéphrine.
Biologie : La recherche sur la this compound a fourni des informations sur les mécanismes de régulation des neurotransmetteurs.
Médecine : La this compound est utilisée dans le traitement du TDAH et a été étudiée pour son potentiel dans le traitement d'autres affections telles que la dépression et la narcolepsie
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques.
5. Mécanisme d'action
La this compound exerce ses effets principalement en inhibant la recapture de la norépinéphrine, augmentant ainsi la concentration de ce neurotransmetteur dans la fente synaptique. Elle module également l'activité sérotoninergique en agissant comme antagoniste sélectif du récepteur 5-HT2B et agoniste du récepteur 5-HT2C. Ces actions contribuent à ses effets thérapeutiques dans le TDAH et la dépression .
Applications De Recherche Scientifique
Viloxazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of norepinephrine reuptake inhibitors.
Biology: Research on this compound has provided insights into the mechanisms of neurotransmitter regulation.
Medicine: This compound is used in the treatment of ADHD and has been studied for its potential in treating other conditions such as depression and narcolepsy
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
Viloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. It also modulates serotonergic activity by acting as a selective 5-HT2B receptor antagonist and 5-HT2C receptor agonist. These actions contribute to its therapeutic effects in ADHD and depression .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Pharmacokinetic Comparison
| Drug | Tmax (h) | Half-life (h) | CYP Enzymes Involved | Bioavailability |
|---|---|---|---|---|
| This compound ER | 5–6 | ~7 | CYP2D6, UGTs | ~88% |
| Atomoxetine | 1–2 | ~5 | CYP2D6 | 63%–94% |
| Lisdexamfetamine | 1–2 | 10–13 | Esterases | ~96% |
Activité Biologique
Viloxazine is a non-stimulant norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.
This compound functions primarily as a selective norepinephrine reuptake inhibitor, increasing extracellular norepinephrine levels in the central nervous system (CNS). It moderately inhibits the norepinephrine transporter (NET) and exhibits weak antagonistic effects on β-2 adrenergic and α-1b adrenergic receptors. Importantly, this compound shows negligible binding to serotonin transporters (SERT), which means it does not significantly inhibit serotonin reuptake .
Key Mechanisms:
- Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in the synaptic cleft.
- Serotonergic Modulation: Acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, influencing various neurotransmitter systems and hormones .
- Metabolism: Primarily metabolized by CYP2D6, UGT1A9, and UGT2B15 into 5-hydroxy-viloxazine glucuronide, with an elimination half-life of approximately 7 hours .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a steady-state concentration reached within two days of administration. The maximum concentration () varies with dosage, ranging from 540 to 1600 ng/mL depending on the dose administered. Food intake can affect its absorption, with high-fat meals decreasing and area under the curve (AUC) by approximately 9% .
| Parameter | Value |
|---|---|
| Volume of Distribution | 0.73 ± 0.28 L/kg |
| Protein Binding | 76-82% |
| Elimination Half-Life | ~7 hours |
Clinical Efficacy
Recent clinical trials have demonstrated this compound's efficacy in treating ADHD. A Phase 3 trial involving 310 adolescents showed significant improvements in ADHD symptoms compared to placebo, with changes measured using the ADHD Rating Scale-5 Total score and Clinical Global Impression scale .
Summary of Clinical Trials:
Case Studies and Observations
Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound. Notably, one study reported cases of overdose; however, all patients recovered without significant sequelae or ECG abnormalities . Another study indicated that while this compound was effective for ADHD, it also presented common side effects such as decreased appetite and fatigue .
Q & A
Q. What established analytical methods are recommended for quantifying Viloxazine in biological matrices?
Differential pulse voltammetry (DPV) with boron-doped diamond (BDD) electrodes is a sensitive method, offering a detection limit of 0.8 µM and reproducibility (RSD <6.1%) without requiring complex sample pretreatment . High-performance liquid chromatography (HPLC) is also validated for comparison, with no significant differences in accuracy when cross-referenced with voltammetric results . Methodological steps: Optimize DPV parameters (pulse amplitude, step potential) and validate against HPLC using spiked biological samples.
Q. What is this compound’s primary mechanism of action (MoA) in ADHD treatment?
this compound acts as a serotonin-norepinephrine modulating agent (SNMA), increasing extracellular 5-HT in the prefrontal cortex (PFC) via 5-HT receptor modulation and moderate norepinephrine transporter (NET) inhibition (IC₅₀ ~0.3 µM) . This dual activity suppresses hyperlocomotion in preclinical models and aligns with clinical efficacy in reducing ADHD symptoms . Methodological note: Use microdialysis in rodent PFC to measure monoamine levels post-administration .
Q. What are key considerations in designing clinical trials for this compound’s efficacy?
Prioritize double-blind, placebo-controlled designs with validated rating scales (e.g., ADHD-RS-5). Include longitudinal follow-up to assess sustained effects and account for placebo responses, which may obscure short-term outcomes . Methodological tip: Integrate parent/teacher-rated scales alongside investigator assessments to capture multidimensional symptom changes .
Advanced Research Questions
Q. How can contradictions in this compound’s effects on dopamine (DA) levels be resolved?
Discrepancies arise from dose-dependent responses and regional specificity. For example, 50 mg/kg increased DA in rodent PFC, while lower doses (1–30 mg/kg) showed no significant change . Resolution strategy: Conduct dose-ranging microdialysis studies with pharmacokinetic profiling to correlate DA fluctuations with plasma concentrations .
Q. How to optimize voltammetric parameters for sensitive this compound detection?
For BDD electrodes, optimize DPV parameters: pulse amplitude (50–100 mV), step potential (4–10 mV), and pulse width (50–100 ms). Adsorption-controlled oxidation dominates at lower concentrations, necessitating accumulation step adjustments . Validation step: Compare recovery rates (95.8–98.8%) in spiked water or serum matrices .
Q. How to assess CYP-mediated drug interactions when co-administering this compound?
this compound inhibits CYP1A2 (IC₅₀ = 0.269 µM) and weakly inhibits CYP2D6. Use in vitro hepatocyte models to screen for interactions with CYP1A2 substrates (e.g., tizanidine) and confirm with clinical PK studies measuring AUC/Cₘₐₓ ratios . Example: A crossover trial showed no DDI with lisdexamfetamine, but monitor CYP1A2-dependent drugs .
Q. How to design longitudinal studies evaluating this compound’s neurochemical effects?
Employ repeated microdialysis sampling in rodent models over weeks, focusing on PFC 5-HT/NE dynamics. Address attrition risks by using telemetry-enabled systems for continuous data collection . Analytical tool: Two-way ANOVA with Tukey’s post-hoc test to track time- and dose-dependent changes .
Q. How to validate analytical methods for this compound against chromatographic techniques?
Cross-validate voltammetric results with HPLC using Bland-Altman analysis. Ensure linearity (7–45 µM for DPV) and precision (RSD <5%) in serum/pharmaceutical matrices . Critical step: Spike-and-recovery tests in biological fluids to confirm method robustness .
Q. What ethical considerations arise in this compound studies involving pediatric populations?
Monitor suicidality and aggression via standardized scales (e.g., C-SSRS) due to reported adverse events . Include independent data safety boards and adhere to FDA pediatric trial guidelines, emphasizing informed consent and risk-benefit analysis . Regulatory reference: Enroll patients in national registries for post-marketing surveillance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
